4,5-Dimethyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the condensation of hydrazines with carbonyl compounds, such as diketones, in the presence of an acid catalyst [].
Research suggests that 4,5-dimethyl-1H-pyrazol-3-amine may have potential applications in various scientific fields, including:
4,5-Dimethyl-1H-pyrazol-3-amine is a chemical compound characterized by its molecular formula and a molecular weight of 111.15 g/mol. The structure consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, specifically located at the 4 and 5 positions of the pyrazole ring with an amino group at the 3 position. The compound's InChI code is 1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8) .
Research has indicated that 4,5-Dimethyl-1H-pyrazol-3-amine exhibits promising biological activities:
The synthesis of 4,5-Dimethyl-1H-pyrazol-3-amine can be achieved through various methods:
4,5-Dimethyl-1H-pyrazol-3-amine has several applications across various fields:
Studies on the interactions of 4,5-Dimethyl-1H-pyrazol-3-amine with biological systems suggest:
Several compounds share structural similarities with 4,5-Dimethyl-1H-pyrazol-3-amine. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3,5-Dimethylpyrazole | 35100-92-6 | 0.87 | Lacks amino group; primarily used in organic synthesis. |
1-Methylpyrazole | 1904-31-0 | 0.79 | Exhibits different reactivity patterns due to methylation. |
Pyrazolo[1,5-a]pyridin-5-amine | 1101120-37-9 | 0.76 | Contains a pyridine moiety; used in medicinal chemistry. |
(1-Methylpyrazolyl)methanamine | 86354852 | 0.79 | Focused on neuropharmacological effects; different application area. |
The uniqueness of 4,5-Dimethyl-1H-pyrazol-3-amine lies in its balanced structure that allows for diverse chemical reactivity while retaining significant biological activity.